molecular formula C10H12N2O2 B11743826 1-(2-Nitrophenyl)cyclopropanemethanamine CAS No. 886366-03-6

1-(2-Nitrophenyl)cyclopropanemethanamine

Cat. No.: B11743826
CAS No.: 886366-03-6
M. Wt: 192.21 g/mol
InChI Key: YBIYOHNRGZELNN-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol. It is a useful research chemical known for its unique structure, which includes a cyclopropane ring attached to a methanamine group and a nitrophenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)cyclopropanemethanamine typically involves the reaction of 2-nitrobenzyl chloride with cyclopropanemethanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted cyclopropanemethanamine derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)cyclopropanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)cyclopropane: Lacks the methanamine group, making it less reactive in certain substitution reactions.

    2-Nitrophenylcyclopropane: Similar structure but different positioning of the nitro group, affecting its chemical reactivity.

    Cyclopropanemethanamine: Lacks the nitrophenyl group, resulting in different chemical properties and applications.

Uniqueness

1-(2-Nitrophenyl)cyclopropanemethanamine is unique due to the presence of both the nitrophenyl and cyclopropanemethanamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

886366-03-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

[1-(2-nitrophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12N2O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12(13)14/h1-4H,5-7,11H2

InChI Key

YBIYOHNRGZELNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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